N-(4-cyano-2-iodophenyl)acetamide
Description
Contextualization of Functionalized Acetanilides in Chemical Synthesis
Acetanilide (B955), or N-phenylacetamide, and its derivatives are a cornerstone in the synthesis of a wide array of organic molecules. researchgate.net Historically introduced for medicinal purposes, the acetanilide framework is now recognized as a fundamental component in the design of various pharmaceutical products and as a crucial intermediate for other chemical syntheses. researchgate.netiscientific.org The chemical reactivity of the acetamido group, along with its influence on the aromatic ring, allows for its use as a precursor in the construction of diverse heterocyclic systems like pyrroles, imidazoles, and thiazoles. tandfonline.com
Functionalized acetanilides exhibit multifaceted chemical reactivity and have been employed in the synthesis of compounds with a broad spectrum of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. researchgate.netiscientific.orgorientjchem.org Their utility is a subject of ongoing research, with studies focusing on creating novel derivatives through various synthetic transformations. iscientific.orgresearchgate.net The acetamide (B32628) moiety can be readily introduced and can participate in or direct subsequent chemical reactions, making it a valuable functional group in multistep synthesis. nih.gov
Table 1: Synthetic Utility of the Acetanilide Scaffold
| Precursor Class | Reaction Type | Resulting Compounds/Applications |
| Acetanilide Derivatives | Cyclization/Condensation | Synthesis of heterocycles (e.g., pyrroles, imidazoles, thiazoles). tandfonline.com |
| p-Aminoacetanilide | Diazotization | Formation of azo compounds. tandfonline.com |
| N-Phenylacetamide | Chloroacetylation & Phenolic Coupling | Creation of 2-phenoxy-N-phenylacetamide derivatives with potential analgesic and anti-inflammatory activity. orientjchem.org |
| Substituted Anilines | Acylation | General synthesis of various functionalized acetanilides. iscientific.org |
Overview of Research Trajectories for Aryl Iodides and Cyano-Substituted Aromatic Systems
The academic interest in N-(4-cyano-2-iodophenyl)acetamide is significantly enhanced by the presence of both an aryl iodide and a cyano group on the same aromatic ring. These two functional groups are mainstays of modern synthetic chemistry, known for their predictable and versatile reactivity.
Aryl Iodides: Aryl iodides are highly valued as substrates in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov They are particularly effective in transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Mizoroki-Heck couplings. nih.gov The carbon-iodine bond is the most reactive among the aryl halides, allowing for milder reaction conditions and greater functional group tolerance. Recent research continues to expand their utility, for instance, in gold-catalyzed sulfonylation reactions to produce functionalized aryl sulfones. acs.org Methodologies for their synthesis are also continuously being refined, including metal- and base-free approaches for the iodination of arylhydrazines. nih.govacs.org This reactivity makes aryl iodides essential building blocks for constructing complex organic molecules from simpler precursors.
Cyano-Substituted Aromatic Systems (Aryl Nitriles): The cyano group (–C≡N) is a versatile functional group in organic synthesis. Aryl nitriles are not only stable compounds but also valuable precursors for a variety of other functionalities. The cyano group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, among other transformations. Cyanoacetamide moieties, in particular, are powerful synthons for building biologically active heterocyclic systems like pyridines, pyrimidines, and thiazoles. ekb.egresearchgate.net Research has explored the use of cyanoacetamides as key intermediates in the synthesis of compounds with potential antimicrobial properties. researchgate.net The electrochemical properties of the cyano group have also been studied, revealing its reduction potential can be influenced by other substituents on the aromatic ring. mdpi.com
Table 2: Key Reaction Classes for Aryl Iodides and Aryl Nitriles
| Functional Group | Reaction Type | Description |
| Aryl Iodide | Transition-Metal Cross-Coupling | Forms new C-C or C-heteroatom bonds (e.g., Suzuki, Heck, Sonogashira). nih.gov |
| Aryl Iodide | Sulfonylation | Reacts with sodium sulfinates in the presence of a gold catalyst to form aryl sulfones. acs.org |
| Aryl Nitrile | Hydrolysis | Conversion of the cyano group to a carboxylic acid group. |
| Aryl Nitrile | Reduction | Conversion of the cyano group to an aminomethyl group (-CH₂NH₂). |
| Cyanoacetamide Moiety | Cyclocondensation | Acts as a building block for various five- and six-membered heterocyclic rings. ekb.egresearchgate.net |
Scope and Academic Significance of Investigating this compound
The academic significance of this compound stems directly from its identity as a trifunctional synthetic intermediate. The molecule combines the directing and modulatory effects of the acetanilide group with two of the most synthetically useful functional groups in modern organic chemistry: the aryl iodide and the aryl nitrile.
The strategic placement of these groups offers orthogonal reactivity. The highly reactive C-I bond at the ortho position is primed for metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents (alkyl, aryl, vinyl, etc.). Simultaneously, the para-cyano group provides a handle for a different set of chemical transformations. This dual reactivity allows for a stepwise and controlled elaboration of the molecular structure, making this compound a valuable scaffold for building complex, highly substituted aromatic compounds.
Research into this specific molecule would likely focus on its use as a precursor in the synthesis of novel heterocyclic systems, pharmaceutical intermediates, or materials with specific electronic properties. Its structure is a blueprint for creating intricate molecules that would otherwise require more complex, multi-step synthetic routes.
Table 3: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₇IN₂O |
| Molecular Weight | 286.07 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1)C#N)I |
| Physical Description | Solid (expected) |
(Note: Physical and detailed chemical properties are based on the structure and data for analogous compounds, as specific experimental data for this exact compound is not widely published in core literature.)
Compound Index
Structure
3D Structure
Properties
Molecular Formula |
C9H7IN2O |
|---|---|
Molecular Weight |
286.07 g/mol |
IUPAC Name |
N-(4-cyano-2-iodophenyl)acetamide |
InChI |
InChI=1S/C9H7IN2O/c1-6(13)12-9-3-2-7(5-11)4-8(9)10/h2-4H,1H3,(H,12,13) |
InChI Key |
XXBDNRFAQJKQSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C#N)I |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N 4 Cyano 2 Iodophenyl Acetamide
Precursor Synthesis and Halogenation/Cyanation Approaches
The foundation of synthesizing N-(4-cyano-2-iodophenyl)acetamide lies in the effective construction of its precursor, 2-iodo-4-cyanoaniline. This process requires the precise placement of both an iodine and a cyano group on the aniline (B41778) ring.
Synthesis of 2-Iodo-4-cyanoaniline Precursors
The precursor, 2-iodo-4-cyanoaniline, also known as 2-amino-5-iodobenzonitrile, is a white to light yellow crystalline solid. It is generally insoluble in water but demonstrates solubility in organic solvents like ethanol (B145695) and dimethylformamide (DMF). The synthesis of this intermediate is critical and can be approached in several ways. One common method involves the reaction of benzonitrile (B105546) with iodine under acidic conditions to produce 2-iodobenzonitrile. This is followed by a reaction with ammonia (B1221849) in a basic solvent to yield 2-amino-5-iodobenzonitrile.
Another pathway to a similar precursor, 2-iodo-4-nitroaniline (B1222051), involves the use of 2-iodo-4-nitrobenzonitrile, which can be synthesized from 2-iodo-4-nitroaniline through a diazonium salt reaction with a mixture of copper cyanide (CuCN) and potassium cyanide (KCN). sigmaaldrich.com
Regioselective Introduction of Iodine and Cyano Groups on the Phenyl Ring
Achieving the correct arrangement of the iodo and cyano groups on the phenyl ring is a challenge of regioselectivity. Research has focused on developing methods for the controlled iodination and cyanation of aniline derivatives.
A metal- and oxidant-free electrophilic iodination of aniline analogues has been developed, yielding high to excellent results at room temperature. elsevierpure.com This method is effective for various aniline derivatives, including those with cyano group substitutions. elsevierpure.com
The introduction of the cyano group can be accomplished through various means. One-pot C–H activation iodination/cyanation of related aromatic systems has been reported, utilizing malononitrile (B47326) as a cyano source. semanticscholar.org Additionally, copper-catalyzed cyanation of indoles has been achieved through a one-pot sequential iodination/cyanation process. thieme-connect.de These advanced techniques highlight the ongoing efforts to improve the efficiency and selectivity of introducing these crucial functional groups.
Acylation Reactions for N-Acyl Formation
Once the 2-iodo-4-cyanoaniline precursor is obtained, the next critical step is the formation of the acetamide (B32628) moiety through an N-acylation reaction.
N-Acylation of Substituted Anilines to Form the Acetamide Moiety
The N-acylation of substituted anilines is a fundamental transformation in organic synthesis. In the case of this compound, the amino group of the 2-iodo-4-cyanoaniline precursor is acylated. This reaction is a common strategy for the synthesis of various N-arylacetamides. For instance, the synthesis of N-(4-aminophenyl) acetamide involves the reduction of a nitro group to an amino group, which is then available for acylation. researchgate.net
Utilization of Acylating Agents (e.g., Acetic Anhydride)
Acetic anhydride (B1165640) is a widely used and effective acylating agent for the N-acylation of anilines. The reaction typically proceeds by treating the aniline derivative with acetic anhydride, often in the presence of a base or a suitable solvent. While direct synthesis of this compound using this specific method is not detailed in the provided context, the general principle of using acetic anhydride for the acylation of anilines is well-established. For example, the synthesis of various cyanoacetamide derivatives often involves the reaction of amines with ethyl cyanoacetate (B8463686) or cyanoacetic acid. researchgate.netchemicalbook.com
Advanced Synthetic Techniques and Reaction Conditions
The synthesis of complex molecules like this compound often benefits from advanced synthetic techniques and carefully optimized reaction conditions. For example, a patent describes the synthesis of a related compound, 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, through an acylation reaction followed by a chlorination reaction, highlighting the multi-step nature of these syntheses. google.com The conditions for such reactions, including temperature, reaction time, and molar ratios of reactants, are critical for achieving high yields and purity. google.com
The table below summarizes the key reactions and precursors involved in the synthesis of this compound and related compounds.
| Precursor/Reactant | Reagent(s) | Product | Reaction Type |
| Benzonitrile | Iodine, Acid | 2-Iodobenzonitrile | Iodination |
| 2-Iodobenzonitrile | Ammonia, Basic Solvent | 2-Amino-5-iodobenzonitrile | Amination |
| 2-Iodo-4-nitroaniline | Sodium Nitrite (B80452), CuCN/KCN | 2-Iodo-4-nitrobenzonitrile | Sandmeyer Reaction |
| Aniline Analogues | Iodine, DMSO (optional) | Iodinated Aniline Analogues | Electrophilic Iodination |
| 2,4-Diarylquinazolines | NIS, [RhCp*Cl2]2/AgSbF6, Malononitrile | 2-(2-cyanophenyl)-4-phenylquinazolines | C-H Activation/Iodination/Cyanation |
| 2-Iodo-4-cyanoaniline | Acetic Anhydride (or other acylating agent) | This compound | N-Acylation |
| m-Anisidine | Ethyl Cyanoacetate | N-(3-methoxyphenyl)cyanoacetamide | Acylation |
| 2,4-Dichloro-5-methoxyaniline | Cyanoacetic Acid, 1,3-Diisopropylcarbodiimide | 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide | Acylation |
One-Pot Reaction Strategies
One-pot reactions, which involve multiple reaction steps in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time savings. For the synthesis of this compound, a plausible one-pot strategy could commence from a readily available precursor such as an appropriately substituted aniline.
A conceptual one-pot synthesis could involve the diazotization of an aromatic amine, followed by iodination in a process analogous to the Sandmeyer reaction. thieme-connect.de For instance, starting with 4-aminobenzonitrile, a one-pot, metal-free conversion could yield the corresponding aryl iodide. researchgate.netnih.govacs.org This transformation can be achieved using reagents like sodium nitrite and diiodomethane (B129776) under mild, weakly acidic conditions, which circumvents the need to isolate the often unstable diazonium salt intermediate. nih.gov Following the in-situ formation of 4-amino-3-iodobenzonitrile (B1275651), the subsequent N-acetylation step to yield the final product could theoretically be performed in the same reaction vessel.
Another relevant one-pot approach involves the tandem nitrosation and cyclization of N-aryl cyanoacetamides to produce quinoxalin-2-ones. researchgate.net While the final product is different, the initial steps highlight the reactivity of the cyanoacetamide moiety in a one-pot sequence.
The key parameters for a successful one-pot synthesis of this compound would include careful control of reaction conditions and the sequential addition of reagents.
Table 1: Conceptual One-Pot Synthesis of this compound
| Step | Reaction Type | Starting Material | Key Reagents | Intermediate |
|---|---|---|---|---|
| 1 | Diazotization/Iodination | 4-Aminobenzonitrile | Sodium Nitrite, Diiodomethane | 4-Amino-3-iodobenzonitrile |
Microwave-Assisted Synthesis in Analog Preparation
Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter timeframes compared to conventional heating. nih.gov This technology is particularly well-suited for the rapid preparation of libraries of analogous compounds for research and development.
In the context of preparing analogs of this compound, microwave irradiation can be effectively used for the N-acetylation step. The reaction of various substituted anilines with an acetyl donor, such as acetic acid or acetic anhydride, can be performed efficiently under microwave conditions, often without the need for a solvent or catalyst. researchgate.net For example, the acylation of aliphatic and aromatic amines with acetic acid can be achieved quantitatively in minutes at low wattage.
This method's efficiency allows for the high-throughput synthesis of a series of N-aryl acetamide analogs by varying the substituents on the aniline starting material. This approach is invaluable for structure-activity relationship (SAR) studies in medicinal chemistry and materials science.
Table 2: Comparison of Conventional vs. Microwave-Assisted Acetamide Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Hours | Minutes |
| Energy Input | High and sustained | Low and focused |
| Solvent Use | Often requires high-boiling solvents | Can often be performed solvent-free researchgate.net |
| Yields | Moderate to Good | Good to Excellent nih.gov |
| By-product Formation | Can be significant | Often reduced |
Heterogeneous Catalysis for Efficient Synthesis
Heterogeneous catalysts, which exist in a different phase from the reactants, are a cornerstone of green chemistry due to their ease of separation from the reaction mixture and potential for recyclability. mdpi.com For the synthesis of this compound, heterogeneous catalysts can be employed to promote the amidation reaction efficiently.
Lewis acids are known to catalyze amidation reactions. researchgate.net Heterogeneous Lewis acid catalysts, such as niobic acid (Nb2O5), have demonstrated high activity for the direct amidation of carboxylic acids with less reactive amines like anilines. researchgate.net These catalysts are often tolerant to water and basic molecules present in the reaction, which is a significant advantage over many homogeneous catalysts. researchgate.net The use of a solid acid catalyst like Nb2O5 or certain zeolites could facilitate the reaction between 4-amino-3-iodobenzonitrile and acetic acid, providing a more sustainable and atom-efficient pathway to the desired acetamide. mdpi.comresearchgate.net
Furthermore, the development of heterogeneous catalysts for the hydrogenation of amides highlights the versatility of this approach in amide chemistry. rsc.orgnih.gov While not directly applicable to the synthesis of the title compound, it underscores the ongoing research into creating robust and reusable catalytic systems for amide bond formation and transformation. nih.gov
Purification and Isolation Methodologies in Compound Synthesis
The synthesis of a target compound is invariably followed by its purification and isolation. For this compound, standard yet powerful techniques such as chromatography and recrystallization are essential to obtain the compound in high purity.
Chromatographic Separation Techniques (e.g., Flash Chromatography)
Flash chromatography is a rapid form of preparative column chromatography that is widely used for the purification of organic compounds. rochester.eduorgsyn.org This technique is particularly effective for separating the desired product from unreacted starting materials, reagents, and reaction byproducts.
The purification of this compound would typically involve dissolving the crude reaction mixture in a minimal amount of solvent and loading it onto a column packed with a solid stationary phase, most commonly silica (B1680970) gel. rochester.edu A suitable solvent system (mobile phase), often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is then passed through the column under pressure. orgsyn.org The choice of solvent system is critical and is usually determined beforehand using thin-layer chromatography (TLC) to achieve optimal separation. silicycle.com For a moderately polar compound like this compound, a gradient elution, where the polarity of the mobile phase is gradually increased, might be employed to effectively separate compounds with different polarities. silicycle.com Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.
For compounds with cyano groups, specialized cyano-bonded stationary phases can also be used, which offer different selectivity compared to silica gel and can be operated in both normal- and reversed-phase modes. silicycle.com
Recrystallization and Precipitation Strategies for Purity Enhancement
Recrystallization is a fundamental technique for purifying solid organic compounds. cerritos.edu The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. missouri.edu For this compound, a suitable solvent would be one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature, while the impurities remain either soluble or insoluble at all temperatures. missouri.eduwpmucdn.com
The process involves dissolving the crude solid in a minimum amount of a hot solvent to create a saturated solution. wpmucdn.com Any insoluble impurities can be removed at this stage by hot filtration. The hot, saturated solution is then allowed to cool slowly. mnstate.edu As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while the soluble impurities remain in the mother liquor. wpmucdn.com The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried. missouri.edu
For acetanilides, water or a mixed solvent system like ethanol-water is often effective for recrystallization. wpmucdn.commnstate.edu The purity of the recrystallized this compound can be assessed by its sharp melting point and by spectroscopic analysis.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Aminobenzonitrile |
| Sodium Nitrite |
| Diiodomethane |
| 4-Amino-3-iodobenzonitrile |
| Acetic Anhydride |
| Acetyl Chloride |
| Quinoxalin-2-ones |
| N-aryl cyanoacetamides |
| Acetic Acid |
| Niobic acid (Nb2O5) |
| Hexanes |
| Ethyl Acetate |
Chemical Reactivity and Transformation Studies of N 4 Cyano 2 Iodophenyl Acetamide
Reactivity Governed by the Iodine Substituent
The carbon-iodine (C-I) bond in N-(4-cyano-2-iodophenyl)acetamide is the primary site for transition metal-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide, compared to corresponding bromides or chlorides, makes it an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Coupling with Alkynes, Arynes)
Palladium-catalyzed reactions are fundamental tools for functionalizing aryl halides. This compound is an ideal candidate for such transformations, most notably the Sonogashira coupling to form C(sp²)-C(sp) bonds. organic-chemistry.orglibretexts.orgnih.gov In a typical Sonogashira reaction, the aryl iodide is coupled with a terminal alkyne in the presence of a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to the Pd(0) complex, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the coupled product. libretexts.org
Copper-free Sonogashira protocols have also been developed, which are advantageous for avoiding the formation of alkyne homocoupling (Glaser coupling) byproducts. nih.gov These methods often employ bulky, electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle. libretexts.org
Beyond alkyne coupling, Suzuki-Miyaura coupling represents another powerful palladium-catalyzed method for forming C-C bonds. This reaction couples the aryl iodide with an organoboron reagent, such as a boronic acid or ester, under basic conditions. libretexts.org The general mechanism involves oxidative addition, transmetalation with the boronic acid species, and reductive elimination. libretexts.org
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Partner | Catalyst System | Base | Solvent | Product Type |
| Terminal Alkyne | Pd(PPh₃)₄, CuI | Et₃N or Piperidine | THF or DMF | Arylalkyne |
| Terminal Alkyne (Cu-free) | Pd(OAc)₂, SPhos | Cs₂CO₃ | Dioxane | Arylalkyne |
| Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Biaryl |
| Vinylboronic Acid | Pd(dppf)Cl₂ | K₃PO₄ | DME | Arylalkene |
Copper-Catalyzed C-X Bond Forming Reactions (e.g., C-C, C-N, C-S Coupling)
Copper-catalyzed coupling reactions, particularly Ullmann-type condensations, provide a classic and effective method for forming carbon-heteroatom bonds. beilstein-journals.org The aryl iodide in this compound can readily react with various nucleophiles.
C-N Bond Formation: The Ullmann condensation can be used to couple the aryl iodide with amines, amides, or nitrogen-containing heterocycles. These reactions typically require a copper catalyst (e.g., CuI, Cu₂O, or copper nanoparticles), a base (e.g., K₂CO₃ or Cs₂CO₃), and often a ligand to stabilize the copper catalyst and facilitate the reaction at lower temperatures. beilstein-journals.orgjsynthchem.com
C-S Bond Formation: Similarly, C-S bonds can be formed by coupling the aryl iodide with thiols or their corresponding salts. Copper(I) salts are effective catalysts for this transformation, yielding aryl sulfides. nsf.gov Ligand-free systems have been developed that proceed efficiently at elevated temperatures. organic-chemistry.orgresearchgate.net
Table 2: Representative Copper-Catalyzed Cross-Coupling Reactions
| Nucleophile | Catalyst System | Base | Solvent | Product Type |
| Imidazole | CuI, Ligand | K₂CO₃ | DMF | N-Aryl Imidazole |
| Aniline (B41778) | Cu₂O | Cs₂CO₃ | DMSO | Diaryl Amine |
| Thiophenol | CuI | K₃PO₄ | DMF | Diaryl Sulfide |
| Alkyl Thiol | CuFe₂O₄ | Cs₂CO₃ | DMSO | Alkyl Aryl Sulfide |
Intramolecular Cyclization Reactions involving the Iodine (e.g., Radical Cyclization to Indolines)
The ortho-disposition of the iodine atom and the acetamide (B32628) group allows for intramolecular cyclization reactions to form heterocyclic structures. A prominent example is the radical-mediated cyclization to produce indolines. While specific studies on this compound are not widely documented, the cyclization of analogous o-iodoanilides is a well-established process. nih.govmdpi.com
This transformation is typically initiated by a radical initiator, such as tributyltin hydride (Bu₃SnH) with AIBN, or via photoredox catalysis. An aryl radical is generated at the C-I bond position, which then undergoes a 5-exo-trig cyclization by attacking the nitrogen atom or a tethered alkene on the amide side-chain to form the five-membered indoline (B122111) ring. nih.govmdpi.com The reactivity and success of the cyclization depend on the nature of the N-substituent.
Transformations Involving the Cyano Group
The cyano group is a versatile functional handle that can be transformed into other functionalities or incorporated into new ring systems.
Reduction Reactions of the Nitrile Functionality
The nitrile group can be readily reduced to a primary amine (aminomethyl group). This transformation is valuable for introducing a flexible basic side chain. A variety of reducing agents can accomplish this, with the choice of reagent depending on the desired selectivity and tolerance of other functional groups. organic-chemistry.org
Common methods include catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon under a hydrogen atmosphere. Chemical reducing agents such as Lithium Aluminum Hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF, ammonia (B1221849) borane) are also highly effective. organic-chemistry.org Care must be taken with powerful hydrides like LiAlH₄, which could also reduce the amide group if conditions are not controlled.
Table 3: Reagents for Reduction of the Nitrile Group
| Reagent System | Solvent | Typical Conditions | Product |
| H₂, Raney Ni | MeOH/NH₃ | Elevated pressure and temperature | N-(2-iodo-4-(aminomethyl)phenyl)acetamide |
| LiAlH₄ | THF, Diethyl ether | 0 °C to reflux, followed by aqueous workup | N-(2-iodo-4-(aminomethyl)phenyl)acetamide |
| BH₃·THF | THF | 0 °C to reflux | N-(2-iodo-4-(aminomethyl)phenyl)acetamide |
| Ammonia Borane | None | Thermal decomposition | N-(2-iodo-4-(aminomethyl)phenyl)acetamide |
Cyano Group Participation in Cycloaddition and Cyclization Reactions (e.g., Pyridone Formation)
The cyanoacetamide moiety is a classic precursor for the synthesis of various heterocycles, particularly pyridone derivatives. rsc.org The active methylene (B1212753) group adjacent to the cyano function can be deprotonated to form a nucleophile, which can then participate in condensation and cyclization cascades.
A common strategy for forming a 3-cyano-2-pyridone ring involves the reaction of the N-aryl-cyanoacetamide with a 1,3-dicarbonyl compound, such as acetylacetone. sciforum.net The reaction, typically carried out in the presence of a base like potassium hydroxide (B78521) or piperidine, proceeds through an initial Knoevenagel or Michael-type addition followed by intramolecular cyclization and dehydration/aromatization to yield the substituted pyridone. rsc.orgacs.org These multicomponent reactions are highly efficient for building molecular complexity in a single step. researchgate.netresearchgate.net
Reactivity of the Acetamide Moiety and N-Derivatization
The acetamide group (-NHCOCH₃) is a central feature of the molecule's reactivity profile. The nitrogen atom's lone pair of electrons is delocalized into the adjacent carbonyl group, which reduces its basicity and nucleophilicity compared to a simple amine. However, it can still undergo various chemical transformations, including derivatization at the nitrogen atom and cleavage of the amide bond.
Modification at the Amide Nitrogen (e.g., N-Allylation)
The reaction typically proceeds via a nucleophilic substitution (S_N2) mechanism where the deprotonated amide nitrogen attacks an allylic electrophile, such as allyl bromide or allyl iodide. The presence of a strong base is crucial to deprotonate the amide N-H, generating a more nucleophilic amidate anion. The choice of base and solvent is critical to the success of the reaction, with common systems including sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).
Catalytic methods for N-alkylation that are considered greener alternatives to traditional stoichiometric approaches include the direct use of alcohols with catalysts or the Hofmann N-alkylation, which uses catalytic amounts of alkyl halides. rsc.orgrsc.org
Table 1: General Factors Influencing N-Allylation of Amides
| Factor | Description | Potential Impact on this compound |
| Base Strength | A sufficiently strong base (e.g., NaH, KHMDS) is required to deprotonate the amide N-H. | The acidity of the N-H bond is influenced by the electron-withdrawing cyano and iodo groups, potentially allowing for the use of slightly weaker bases compared to unsubstituted acetanilides. |
| Solvent | Aprotic polar solvents (e.g., DMF, DMSO, THF) are typically used to dissolve the reactants and facilitate the ionic reaction. acsgcipr.org | Standard solvents would likely be effective, though care must be taken with solvents like DMSO at higher temperatures. acsgcipr.org |
| Allylating Agent | Allyl halides (bromide, chloride, iodide) or allyl sulfonates are common electrophiles. | Allyl bromide or iodide would be typical choices. |
| Steric Hindrance | Bulky groups near the reaction center can slow or prevent the reaction. nih.gov | The ortho-iodo group introduces significant steric bulk around the amide nitrogen, which could hinder the approach of the allylating agent and potentially require more forcing reaction conditions. |
| Temperature | Reaction temperatures can range from ambient to elevated, depending on the reactivity of the specific substrate. | Due to potential steric hindrance, elevated temperatures might be necessary to achieve a reasonable reaction rate. |
Cleavage and Rearrangement Reactions
Cleavage of the acetamide group, typically through hydrolysis, is a fundamental reaction to regenerate the parent amine, 4-amino-3-iodobenzonitrile (B1275651). This transformation is significant in synthetic chemistry where the acetamide group is often used as a protecting group for anilines.
A review of the literature did not yield specific studies on the cleavage or rearrangement of this compound. However, the hydrolysis of N-aryl acetamides is a well-documented process that can occur under acidic or basic conditions.
Acid-Catalyzed Hydrolysis: This involves protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis: This mechanism involves the direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield the carboxylate and the amine.
The rate of hydrolysis is significantly influenced by the electronic nature of the substituents on the aromatic ring.
Mechanistic Investigations of Chemical Transformations
Detailed mechanistic studies, including the elucidation of reaction pathways and the influence of substituents, are crucial for optimizing reaction conditions and understanding reactivity.
Elucidation of Reaction Pathways and Transition States
Specific experimental or computational studies elucidating the reaction pathways and transition states for transformations involving this compound were not found in the reviewed literature. Such studies, often employing techniques like density functional theory (DFT), would be necessary to calculate the energy barriers for reactions like N-allylation or hydrolysis, providing insight into the precise mechanism and the structure of the transition states. For related iodoarene systems, DFT calculations have been used to map energy profiles for bond-forming steps and rearrangements.
Influence of Substituent Effects on Reaction Kinetics and Selectivity
While specific kinetic data for this compound is unavailable, the influence of its substituents can be inferred from general chemical principles. The reactivity of the molecule is governed by the electronic and steric effects of the iodo- and cyano- groups.
Table 2: Expected Substituent Effects on the Reactivity of this compound
| Substituent | Position | Electronic Effect | Steric Effect | Expected Influence on Reactivity |
| Iodo (-I) | Ortho (C2) | Inductively withdrawing (-I), weakly deactivating. | Large. | The steric bulk would significantly hinder reactions at the adjacent amide nitrogen (e.g., N-alkylation). The inductive effect would increase the acidity of the N-H proton. |
| Cyano (-CN) | Para (C4) | Strongly inductively (-I) and resonantly (-M) withdrawing; strongly deactivating. | Moderate. | The powerful electron-withdrawing nature would decrease the electron density of the entire aromatic ring and significantly increase the acidity of the amide N-H proton. It would also make the amide less susceptible to electrophilic attack and more susceptible to nucleophilic attack. |
Structural Characterization and Spectroscopic Analysis of N 4 Cyano 2 Iodophenyl Acetamide
Advanced Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural analysis of organic molecules like N-(4-cyano-2-iodophenyl)acetamide. While direct experimental spectra for this specific compound are not widely published, a comprehensive analysis can be constructed by examining data from structurally analogous compounds.
NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, providing detailed insight into the structure and connectivity of a molecule.
The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule. For this compound, the aromatic region is of particular interest. The substitution pattern of the benzene (B151609) ring—with a cyano group, an iodine atom, and an acetamido group—dictates a complex splitting pattern.
Based on the analysis of related compounds such as N-(4-iodophenyl)acetamide and N-(4-cyanophenyl)-N-methylacetamide, the following estimations for the chemical shifts (δ) in parts per million (ppm) can be made. rsc.orgrsc.orgthermofisher.com The protons on the aromatic ring are expected to appear in the range of 7.0-8.5 ppm. The singlet for the methyl protons of the acetamido group would likely appear around 2.2 ppm, while the N-H proton of the amide would present as a broad singlet, typically downfield.
Table 1: Estimated ¹H NMR Signal Assignments for this compound
| Proton | Estimated Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 7.0 - 8.5 | Multiplet |
| NH (Amide) | 7.5 - 9.0 | Broad Singlet |
| CH₃ (Acetyl) | ~2.2 | Singlet |
Note: These are estimated values and may vary based on the solvent and experimental conditions.
For this compound, the carbonyl carbon of the acetamido group is expected to have a chemical shift in the range of 168-172 ppm. The carbon of the cyano group typically appears around 115-120 ppm. The aromatic carbons will exhibit a range of shifts determined by the attached substituents. The carbon bearing the iodine atom will be significantly shifted upfield due to the heavy atom effect. rsc.orgrsc.orgspectrabase.com
Table 2: Estimated ¹³C NMR Chemical Shift Assignments for this compound
| Carbon | Estimated Chemical Shift (ppm) |
| C=O (Amide) | 168 - 172 |
| Aromatic C | 120 - 145 |
| C-I | 90 - 100 |
| C-CN | 105 - 115 |
| C≡N | 115 - 120 |
| CH₃ (Acetyl) | ~24 |
Note: These are estimated values and may vary based on the solvent and experimental conditions.
While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning signals and determining the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, which is invaluable for establishing the connectivity of protons within the aromatic ring system.
HMQC (Heteronuclear Multiple Quantum Coherence): HMQC correlates proton signals with the directly attached carbon signals, allowing for the definitive assignment of which protons are bonded to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). For this compound, HMBC would be instrumental in confirming the relative positions of the substituents on the aromatic ring by showing correlations between the amide proton and aromatic carbons, as well as between the aromatic protons and the cyano and iodo-substituted carbons.
IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification.
In the IR spectrum of this compound, several key vibrational modes would be expected. The presence of a sharp, intense absorption band around 2220-2240 cm⁻¹ would confirm the presence of the nitrile (C≡N) group. rsc.org The carbonyl (C=O) stretching vibration of the amide group would be observed as a strong band in the region of 1650-1690 cm⁻¹. rsc.org The N-H stretching vibration of the secondary amide would appear as a moderate to sharp band around 3250-3350 cm⁻¹. rsc.orgchemicalbook.comchemicalbook.comnist.gov
Table 3: Key IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Nitrile (C≡N) | Stretch | 2220 - 2240 | Sharp, Strong |
| Amide (C=O) | Stretch | 1650 - 1690 | Strong |
| Amide (N-H) | Stretch | 3250 - 3350 | Moderate |
| Aromatic C-H | Stretch | 3000 - 3100 | Moderate |
| Methyl C-H | Stretch | 2850 - 2960 | Moderate |
Infrared (IR) Spectroscopy
Analysis of Hydrogen Bonding Contributions to IR Spectra
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For this compound, the IR spectrum offers critical insights into the molecular structure, particularly concerning the effects of hydrogen bonding. The amide N-H and carbonyl C=O groups are pivotal in forming intermolecular hydrogen bonds, which significantly influence their vibrational frequencies.
Typically, the N-H stretching vibration appears in the 3300–3500 cm⁻¹ range. In the solid state, the involvement of the N-H group in hydrogen bonding leads to a characteristic broadening and a shift to a lower wavenumber. A similar effect is observed for the carbonyl (C=O) stretching vibration, which is expected around 1680–1720 cm⁻¹. For instance, in a related compound, N-(4-Iodo-1,3-diphenylbutyl)acetamide, the spectral shift of the associated N-H group in the crystal state is a significant 110 cm⁻¹ towards a lower frequency compared to the free N-H stretch. researchgate.net This highlights the strength of the N-H···O=C hydrogen bonds.
The IR spectrum of the closely related N-(4-iodophenyl)acetamide shows a prominent N-H stretch around 3280 cm⁻¹ and a strong carbonyl absorption near 1650 cm⁻¹. chemicalbook.com For this compound, one would anticipate a similar pattern, with the addition of a sharp, strong absorption band for the cyano (C≡N) group, typically found in the 2220–2260 cm⁻¹ region.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| N-H Stretch | 3250 - 3350 | Broadened due to hydrogen bonding |
| C-H Stretch (Aromatic) | 3000 - 3100 | |
| C≡N Stretch | 2220 - 2260 | Strong and sharp |
| C=O Stretch (Amide I) | 1650 - 1680 | Shifted to lower frequency due to hydrogen bonding |
| N-H Bend (Amide II) | 1520 - 1570 | |
| C-N Stretch | 1200 - 1300 |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the structural integrity of this compound.
High-Resolution Mass Spectrometry (HRMS) provides an exceptionally accurate mass measurement of the parent ion, which allows for the unambiguous determination of the molecular formula. The molecular formula for this compound is C₉H₇IN₂O. The theoretical exact mass can be calculated from the isotopic masses of the constituent elements. An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million would serve as definitive confirmation of the compound's elemental composition.
Electron ionization mass spectrometry (EI-MS) induces the fragmentation of the molecule, creating a unique pattern of fragment ions that serves as a molecular fingerprint. The study of related N-monosubstituted cyanoacetamides reveals characteristic fragmentation pathways. researchgate.net The fragmentation is often initiated by the fission of bonds adjacent to the carbonyl group or the nitrogen atom. researchgate.net
For this compound, the molecular ion peak [M]⁺ would be expected. Key fragmentation processes would include:
α-cleavage: Fission of the bond between the carbonyl carbon and the adjacent methylene (B1212753) group, leading to the formation of an acylium ion or the loss of a ketene (B1206846) fragment (CH₂=C=O).
Loss of Iodine: Cleavage of the C-I bond, resulting in a fragment ion [M-I]⁺.
Loss of Acetyl Group: Fragmentation leading to the loss of the acetyl group (CH₃CO), giving the [M-43]⁺ ion.
Loss of Cyano Group: Expulsion of the CN radical, resulting in the [M-26]⁺ ion.
The analysis of these fragments allows for a step-by-step reconstruction of the molecule's structure, providing robust confirmation.
Predicted Mass Spectrometry Fragments for this compound
| Fragment | Proposed Structure | m/z (of the most abundant isotopes) |
| [M]⁺ | [C₉H₇IN₂O]⁺ | 286 |
| [M-I]⁺ | [C₉H₇N₂O]⁺ | 159 |
| [M-CH₂CO]⁺ | [C₇H₅IN]⁺ | 214 |
| [M-COCH₃]⁺ | [C₇H₄IN₂]⁺ | 243 |
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry, making it an ideal technique for assessing the purity of this compound. sielc.comresearchgate.net A reverse-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water, would separate the target compound from any starting materials, by-products, or degradation products. sielc.comsielc.com The mass spectrometer detector would then confirm the identity of the main peak as this compound by its mass-to-charge ratio and can be used to identify any impurities present. sielc.comresearchgate.net For mass spectrometry compatible applications, a volatile acid like formic acid is typically used as a mobile phase modifier. sielc.comsielc.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule and is characteristic of the chromophoric systems present. researchgate.net The this compound molecule contains a substituted benzene ring and an acetamido group, which are both chromophores. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would be expected to show absorption bands corresponding to π → π* transitions within the aromatic system. The presence of the cyano and iodo substituents, along with the acetamido group, will influence the position and intensity of the absorption maxima (λmax). For comparison, a similarly substituted compound, 2-chloro-N-(2,4-dinitrophenyl)acetamide, exhibits absorption maxima that are solvent-dependent. researchgate.net One would expect this compound to have a distinct UV-Vis spectrum that could be used for quantitative analysis.
Crystallographic Investigations
While the specific crystal structure of this compound is not publicly available, a detailed examination of the closely related compound, 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, provides significant insight into the likely solid-state conformation and intermolecular interactions. researchgate.net
In the crystal of this analogue, molecules are linked by a combination of N—H···O and C—H···O hydrogen bonds, forming chains of rings. researchgate.net These chains are further interconnected through C—I···π(arene) interactions, creating deeply puckered twofold interwoven sheets. researchgate.net This indicates a complex and stable supramolecular architecture.
Given the structural similarities, it is highly probable that this compound would also crystallize with a network of intermolecular N—H···O hydrogen bonds between the amide groups. The presence of the cyano group might introduce additional C—H···N or other dipole-dipole interactions, further influencing the crystal packing. A single-crystal X-ray diffraction study would definitively determine the bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide the exact atomic coordinates of this compound in the solid state, offering unequivocal proof of its molecular structure. The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved.
Analysis of Crystal System, Space Group, and Unit Cell Parameters
From the X-ray diffraction data, the fundamental properties of the crystal lattice are determined. This includes the crystal system, which describes the symmetry of the unit cell (e.g., monoclinic, orthorhombic), and the space group, which provides a detailed description of the symmetry elements within the crystal. The unit cell parameters—the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ)—define the size and shape of the repeating unit of the crystal lattice.
For illustrative purposes, a related compound, 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide , was found to crystallize in the monoclinic space group P21/c. Its unit cell parameters were reported as a = 24.001(1) Å, b = 6.2369(3) Å, c = 9.3266(4) Å, and β = 99.621(2)°. A similar analysis for this compound would provide a foundational understanding of its solid-state packing.
Detailed Examination of Molecular Conformation and Stereochemistry
The results from single crystal X-ray diffraction would allow for a detailed examination of the molecular conformation of this compound. This includes the precise measurement of all bond lengths, bond angles, and torsion angles within the molecule. Key conformational features, such as the planarity of the phenyl ring and the acetamide (B32628) group, and the dihedral angle between them, would be determined. For instance, in many N-phenylacetamide derivatives, a significant twist is observed between the plane of the phenyl ring and the acetamide substituent. This analysis would reveal any intramolecular steric strain and the preferred spatial arrangement of the cyano, iodo, and acetamide functional groups.
Characterization of Intermolecular Interactions (e.g., N—H⋯O, C—H⋯O Hydrogen Bonds, C—I⋯π Interactions)
Furthermore, the presence of an iodine atom suggests the possibility of halogen bonding, specifically C—I⋯N or C—I⋯O interactions. A particularly interesting interaction to investigate would be C—I⋯π interactions, where the iodine atom is attracted to the electron-rich π system of a nearby phenyl ring. These varied interactions collectively dictate the supramolecular architecture of the compound in the solid state.
Computational and Theoretical Chemistry Studies of N 4 Cyano 2 Iodophenyl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations provide a powerful lens through which the intrinsic properties of molecules can be understood. For N-(4-cyano-2-iodophenyl)acetamide, these computational methods offer insights into its structural, electronic, and reactive nature.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Beyond geometry, DFT is instrumental in elucidating the electronic structure of the molecule. It provides a detailed picture of how electrons are distributed within the molecule, which is key to understanding its chemical behavior. These calculations are foundational for further analyses, such as molecular orbital analysis and the prediction of reactive sites. nih.govresearchgate.net
Selection and Application of Exchange-Correlation Functionals (e.g., B3LYP) and Basis Sets
The accuracy of DFT calculations is contingent upon the choice of the exchange-correlation functional and the basis set. The exchange-correlation functional accounts for the complex interactions between electrons. One of the most widely used and versatile functionals is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and DFT. researchgate.netnih.gov This hybrid functional often provides a good balance between computational cost and accuracy for a wide range of molecular systems, including organic molecules like this compound.
The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but also increase the computational demand. Common basis sets include Pople-style basis sets like 6-31G(d,p) and Dunning's correlation-consistent basis sets. nih.govgaussian.com The selection of an appropriate basis set is crucial for obtaining reliable results and is often guided by the specific properties being investigated and the available computational resources. For instance, a basis set with polarization and diffuse functions is often necessary for accurately describing systems with lone pairs or for calculating properties related to electron correlation. nih.gov
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule governs its reactivity and spectroscopic properties. For this compound, a detailed analysis of its molecular orbitals provides a deeper understanding of its chemical behavior.
HOMO-LUMO Energy Gap and Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov Conversely, a large HOMO-LUMO gap indicates high kinetic stability and lower chemical reactivity. researchgate.net For this compound, the calculated HOMO-LUMO gap provides valuable information about its potential to participate in chemical reactions.
| Parameter | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the electron-donating capacity of the molecule. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the electron-accepting capacity of the molecule. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A smaller gap indicates higher reactivity and lower stability. A larger gap indicates lower reactivity and higher stability. researchgate.netnih.gov |
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis provides a quantitative measure of the interactions between filled (donor) and empty (acceptor) orbitals.
Electrostatic Potential Surface (EPS) Mapping for Reactive Site Prediction
The Electrostatic Potential Surface (EPS) map, also known as a molecular electrostatic potential (MEP) map, is a visual representation of the charge distribution around a molecule. libretexts.org It is generated by calculating the electrostatic potential at the surface of the molecule. Different colors are used to represent different potential values, with red typically indicating regions of negative potential (electron-rich areas) and blue indicating regions of positive potential (electron-poor areas). Green represents areas of neutral potential. researchgate.net
For this compound, the EPS map is a powerful tool for predicting reactive sites. nih.gov Electrophilic attack is likely to occur at the electron-rich (red) regions, while nucleophilic attack is favored at the electron-poor (blue) regions. By examining the EPS map, one can identify the atoms or functional groups that are most susceptible to different types of chemical reactions. This information is invaluable for understanding the molecule's reactivity and for designing new chemical transformations.
| Color | Potential | Interpretation |
| Red | Negative | Electron-rich region, susceptible to electrophilic attack. researchgate.net |
| Blue | Positive | Electron-poor region, susceptible to nucleophilic attack. researchgate.net |
| Green | Neutral | Region of intermediate potential. researchgate.net |
No Published Computational or Theoretical Studies Found for this compound
While general computational methodologies and spectroscopic analyses for structurally related acetamide (B32628), cyano, and iodo-containing compounds are well-documented, this information cannot be directly and accurately extrapolated to create a scientifically rigorous article on this compound without dedicated research on the molecule itself. For instance, studies on various acetamide derivatives have employed Density Functional Theory (DFT) for structural and electronic property analysis, and Hirshfeld surface analysis to investigate intermolecular interactions. nih.govresearchgate.netresearchgate.net Similarly, the synthesis and spectroscopic characterization of complex acetamides and their metal complexes have been reported, sometimes in conjunction with theoretical calculations. researchgate.netnih.gov
Research into charge transfer phenomena in molecules featuring donor-acceptor groups, such as the cyano and acetamide moieties present in the target compound, is also available. nih.gov However, the specific electronic and structural effects of the iodo substituent at the ortho position and the cyano group at the para position on the phenyl ring of the acetamide have not been computationally modeled or theoretically detailed in published literature.
Furthermore, no specific experimental or theoretical spectroscopic data (IR, NMR, UV-Vis) for this compound could be located to correlate with predicted values, a key requirement of the requested analysis. Likewise, there is a lack of information on computational modeling of its reaction pathways, transition states, potential catalytic effects, or specific intermolecular interaction patterns.
Intermolecular Interaction Modeling
Computational Assessment of Hydrogen Bonding and Halogen Bonding Energies
Detailed computational assessments of the hydrogen and halogen bonding energies for this compound are not available in the current body of scientific literature. Such studies would be valuable for understanding the intermolecular interactions that govern the crystal packing and solid-state architecture of the compound. Typically, these energies are calculated using quantum mechanical methods, such as Density Functional Theory (DFT), which can provide insights into the strength and nature of these non-covalent interactions. For this compound, potential hydrogen bond donors (the N-H group of the acetamide) and acceptors (the nitrogen of the cyano group and the oxygen of the carbonyl group) are present. Additionally, the iodine substituent introduces the possibility of halogen bonding, where the iodine atom acts as a Lewis acidic region (a σ-hole) and interacts with a Lewis base.
A hypothetical data table for such an analysis would typically include:
Table 1: Hypothetical Computational Assessment of Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Distance (Å) | Energy (kcal/mol) |
|---|---|---|---|---|
| Hydrogen Bond | N-H | O=C | --- | --- |
| Hydrogen Bond | N-H | N≡C | --- | --- |
| Halogen Bond | C-I | O=C | --- | --- |
| Halogen Bond | C-I | N≡C | --- | --- |
Note: The data in this table is hypothetical and for illustrative purposes only, as no published research is available.
Molecular Dynamics Simulations for Conformational Landscapes
Similarly, there are no specific molecular dynamics (MD) simulation studies reported for this compound. MD simulations are powerful computational tools used to explore the conformational landscape of a molecule over time, providing insights into its flexibility, preferred conformations, and the energetic barriers between different states. For this compound, key conformational features would include the torsion angles around the C-N bond of the acetamide group and the orientation of the acetamide plane relative to the phenyl ring. These simulations could reveal the most stable conformers in different environments (e.g., in vacuum, in a solvent) and the dynamics of their interconversion.
A summary of findings from a hypothetical MD simulation might include:
Table 2: Hypothetical Conformational Analysis of this compound from Molecular Dynamics Simulations
| Conformational Feature | Dihedral Angle(s) | Observed Range (degrees) | Most Populated Conformation(s) |
|---|---|---|---|
| Acetamide Orientation | C(aryl)-C(aryl)-N-C(carbonyl) | --- | --- |
| Acetyl Group Rotation | C(aryl)-N-C(carbonyl)-C(methyl) | --- | --- |
Note: The data in this table is hypothetical and for illustrative purposes only, as no published research is available.
The lack of dedicated computational studies on this compound highlights an opportunity for future research to elucidate its fundamental chemical and physical properties. Such investigations would contribute to a deeper understanding of its behavior and potential applications.
Applications and Broader Impact in Organic Synthesis
N-(4-cyano-2-iodophenyl)acetamide as a Versatile Synthetic Intermediate
This compound is a prime example of a multifunctional synthetic intermediate, where each reactive site can be addressed with a high degree of chemoselectivity. The presence of the ortho-iodoaniline framework is particularly significant, as the carbon-iodine bond is a well-established handle for a multitude of transition-metal-catalyzed cross-coupling reactions. These include, but are not limited to, Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide array of substituents, including alkyl, aryl, vinyl, alkynyl, and amino groups, at the 2-position of the aniline (B41778) ring.
Simultaneously, the cyano group offers a rich source of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form various heterocyclic systems. The acetamide (B32628) group can be hydrolyzed under basic or acidic conditions to reveal the parent aniline, which can then be subjected to further functionalization. Alternatively, the amide nitrogen can act as a nucleophile in intramolecular cyclization reactions. This orthogonality of reactive sites allows chemists to perform sequential and controlled modifications, making it a powerful tool for the systematic construction of complex molecules.
The strategic positioning of these groups also enables cascade reactions where an initial transformation at one site triggers a subsequent reaction at another. For instance, a coupling reaction at the iodo position can introduce a group that subsequently reacts with the cyano or amide function to form a new ring system in a single pot.
Development of Novel Heterocyclic Systems (e.g., Indolines, Benzothiazoles, Pyridones)
The unique substitution pattern of this compound makes it an ideal precursor for the synthesis of a variety of medicinally relevant heterocyclic systems.
Indolines: The synthesis of substituted indolines can be envisioned through intramolecular cyclization pathways. For example, a Sonogashira coupling of this compound with a terminal alkyne would yield an N-acetyl-2-alkynyl-4-cyanoaniline. This intermediate, upon treatment with a suitable catalyst (e.g., gold or platinum), could undergo an intramolecular hydroamination/cyclization to afford a substituted indoline (B122111). The acetamide nitrogen acts as the nucleophile, attacking the activated alkyne to form the five-membered ring characteristic of the indoline core. This approach is analogous to strategies used for synthesizing indolines from ynamides and enynes. mit.edu
Benzothiazoles: Benzothiazoles are a critical class of heterocycles with diverse biological activities. nih.gov this compound can serve as a key starting material for their synthesis. One plausible route involves the conversion of the acetamide to a thioamide or a related sulfur-containing functional group. For instance, after hydrolysis of the acetamide to the free amine, the resulting 4-amino-3-iodobenzonitrile (B1275651) could be reacted with a source of sulfur (like potassium thiocyanate (B1210189) followed by hydrolysis) to generate a 2-amino-benzenethiol derivative in situ. This intermediate can then undergo intramolecular cyclization, often promoted by a copper or palladium catalyst, where the thiol group displaces the iodine to form the thiazole (B1198619) ring. mdpi.com Alternatively, direct reaction of the parent aniline with carbon disulfide or isothiocyanates can lead to intermediates that cyclize to form the benzothiazole (B30560) ring. mdpi.com
Pyridones: The synthesis of pyridone rings often involves the condensation of an amine with a 1,3-dicarbonyl compound or its equivalent. researchgate.net Starting with this compound, hydrolysis of the acetamide to the free amine (4-amino-3-iodobenzonitrile) would provide the necessary amino functionality. This aniline derivative could then be used in condensation reactions. For example, a reaction with an appropriate β-ketoester in the presence of an acid catalyst could lead to the formation of a quinolone or pyridone ring fused to the existing benzene (B151609) ring, a strategy common in the synthesis of such bicyclic systems. organic-chemistry.org
A summary of potential synthetic routes to these heterocyclic systems is presented below.
| Target Heterocycle | Key Precursor from this compound | General Reaction Type |
| Indoline | N-acetyl-2-alkynyl-4-cyanoaniline | Intramolecular Hydroamination |
| Benzothiazole | 4-amino-3-iodobenzonitrile | Intramolecular Cyclization (e.g., from a thiourea (B124793) derivative) |
| Pyridone | 4-amino-3-iodobenzonitrile | Condensation/Cyclization with a 1,3-dicarbonyl compound |
Strategies for Diversity-Oriented Synthesis and Library Generation
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules from a common starting material. nih.gov this compound is an excellent scaffold for DOS due to its multiple, orthogonally reactive functional groups. A library of compounds can be rapidly assembled by systematically varying the reactions performed at each of the three key sites.
A potential DOS strategy could involve a multi-step sequence where each step introduces a point of diversity:
Diversity at the Iodo Position: The starting material can be subjected to a variety of palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira, etc.) to introduce a diverse set of substituents (R¹) at the 2-position.
Diversity at the Cyano Group: The resulting products can then undergo transformations of the cyano group. For example, acidic or basic hydrolysis would yield a carboxylic acid (R² = COOH), while catalytic reduction would provide an aminomethyl group (R² = CH₂NH₂).
Diversity at the Amide: Finally, the acetamide group can be hydrolyzed to the free amine, which can then be acylated, alkylated, or sulfonylated with a diverse range of reagents (R³) to further expand the library.
This three-dimensional approach allows for the exponential growth of a chemical library from a single, readily accessible starting material.
| Functional Group | Potential Transformations for DOS |
| Iodo Group | Suzuki Coupling (Aryl, Heteroaryl), Sonogashira Coupling (Alkynyl), Heck Coupling (Alkenyl), Buchwald-Hartwig Amination (Amino) |
| Cyano Group | Hydrolysis (Carboxylic Acid, Amide), Reduction (Amine), Cycloaddition ([3+2] with azides to form tetrazoles) |
| Acetamide Group | Hydrolysis to Amine followed by Acylation, Alkylation, Sulfonylation, or Urea/Thiourea formation |
Utilization in the Synthesis of Complex Organic Molecules
While direct application in the total synthesis of a specific natural product may not be widely documented, the heterocyclic cores readily accessible from this compound are prevalent in numerous complex and biologically active molecules. For instance, the 2-phenylbenzothiazole (B1203474) scaffold is a known pharmacophore found in a range of compounds with potent antitumor activity. nih.govnih.gov The ability to synthesize substituted 2-(4-aminophenyl)benzothiazoles starting from a precursor like this compound is therefore of significant interest in medicinal chemistry and drug discovery. nih.gov
The compound serves as a foundational block for building these more complex structures. By using it as an intermediate, chemists can efficiently construct the core heterocyclic system and then elaborate on the peripheral functional groups (the cyano group and the amide) to synthesize analogues of known drugs or to explore structure-activity relationships in new chemical series. For example, the cyano group could be converted to a tetrazole ring, a common bioisostere for a carboxylic acid, to modulate the pharmacokinetic properties of a potential drug candidate. Therefore, its primary role in the synthesis of complex molecules is as a versatile and strategically functionalized building block for the rapid assembly of privileged medicinal scaffolds.
Q & A
Basic: What are the optimal synthetic routes for N-(4-cyano-2-iodophenyl)acetamide, and how can structural integrity be confirmed?
Answer:
The synthesis of this compound typically involves multi-step reactions, such as iodination of a precursor phenylacetamide derivative followed by cyano group introduction. Key steps include:
- Iodination: Electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions .
- Cyanation: Palladium-catalyzed cyanation (e.g., using CuCN or K₄[Fe(CN)₆]) after halogen displacement .
Structural Confirmation:
- NMR Spectroscopy: Compare H and C NMR peaks to reference data for similar acetamide derivatives (e.g., N-(4-Bromo-5-chloro-2-methylphenyl)acetamide ). Key signals include the acetamide carbonyl (~168-170 ppm in C NMR) and aromatic protons adjacent to electron-withdrawing groups (downfield shifts ~7.5-8.5 ppm).
- IR Spectroscopy: Validate the presence of amide C=O (~1650-1680 cm⁻¹) and nitrile C≡N (~2220-2260 cm⁻¹) stretches .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Answer:
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₉H₆IN₂O: ~308.95 g/mol). Isotopic patterns for iodine (1:1 ratio for I and I) aid identification .
- X-ray Crystallography: Resolves crystal packing and bond angles. For example, related compounds like N-(4-chlorophenyl)acetamide derivatives show planar acetamide moieties and halogen-dependent intermolecular interactions .
- Elemental Analysis: Ensures purity (>98%) by matching calculated vs. observed C, H, N, and I percentages.
Advanced: How can researchers optimize reaction conditions to minimize by-products during synthesis?
Answer:
By-products often arise from incomplete iodination or competing cyanation pathways. Mitigation strategies include:
- Temperature Control: Lower temperatures (0–5°C) during iodination reduce poly-iodination .
- Catalyst Screening: Use Pd(OAc)₂/Xantphos for selective cyanation, avoiding undesired coupling products .
- Purification: Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate the target compound from impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
